molecular formula C18H17NO4S B3489572 methyl 4,5-dimethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate

methyl 4,5-dimethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate

Cat. No.: B3489572
M. Wt: 343.4 g/mol
InChI Key: MHQCBEHDHHKVCM-UHFFFAOYSA-N
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Description

This compound contains several interesting functional groups, including a benzofuran and a thiophene ring. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . These structures are often found in biologically active compounds and have been the focus of many studies .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran and thiophene rings, and the introduction of the methyl and carbonyl groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and thiophene rings would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran and thiophene rings might contribute to its stability, while the various substituents could influence its solubility, reactivity, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzofuran derivatives have been found to have antimicrobial activity, so if this compound were to be used as an antimicrobial agent, its mechanism of action might involve disrupting the function of bacterial cells .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it is used, and how much is used. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-9-11(3)24-17(14(9)18(21)22-4)19-16(20)15-10(2)12-7-5-6-8-13(12)23-15/h5-8H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQCBEHDHHKVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4,5-dimethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate
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methyl 4,5-dimethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate
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methyl 4,5-dimethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate
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methyl 4,5-dimethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate
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methyl 4,5-dimethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate
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methyl 4,5-dimethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate

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